molecular formula C24H22N2O4S B2836677 Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 897833-23-7

Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2836677
CAS No.: 897833-23-7
M. Wt: 434.51
InChI Key: SSJHOLXREPEIPX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine class, a heterocyclic scaffold known for diverse pharmacological activities. The structure features:

  • Thieno[2,3-b]pyridine core: Fused thiophene and pyridine rings.
  • Substituents: 3-Amino group at position 2. 3,4-Dimethoxyphenyl at position 4 (electron-donating methoxy groups). 4-Methylphenyl (p-tolyl) at position 4. Methyl carboxylate at position 2.

Synthesis typically involves multi-step reactions, such as condensation of cyanoacetamide derivatives with α-haloketones or chloroacetonitrile under basic conditions (e.g., sodium acetate in ethanol) . The methyl carboxylate group enhances solubility and bioavailability compared to carboxamide analogs .

Properties

IUPAC Name

methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-13-5-7-14(8-6-13)17-12-16(15-9-10-18(28-2)19(11-15)29-3)20-21(25)22(24(27)30-4)31-23(20)26-17/h5-12H,25H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJHOLXREPEIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the field of oncology and as a potential therapeutic agent. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-b]pyridine class, which is known for its wide range of biological properties. The structural formula can be represented as follows:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure includes a thieno[2,3-b]pyridine core substituted with various functional groups that enhance its biological activity.

Synthesis

Recent studies have focused on synthesizing various derivatives of thieno[2,3-b]pyridine to explore their pharmacological potential. For example, a study highlighted the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine derivatives through Suzuki-Miyaura coupling methods. These derivatives were evaluated for their antitumor potential in triple-negative breast cancer (TNBC) cell lines, demonstrating promising results .

Antitumor Activity

The primary focus of research on this compound has been its antitumor activity. In vitro studies using the MDA-MB-231 and MDA-MB-468 TNBC cell lines showed that this compound inhibited cell growth effectively. The GI50 concentration was determined to be approximately 13 μM , leading to a significant reduction in viable cell counts and alterations in cell cycle distribution—specifically an increase in cells at the G0/G1 phase and a decrease in those in the S phase .

The mechanism through which this compound exerts its antitumor effects appears to involve interference with cellular proliferation pathways. Flow cytometry analyses indicated that treatment with the compound altered the cell cycle profile of TNBC cells, suggesting a potential mechanism involving apoptosis or cell cycle arrest .

Other Biological Activities

Beyond antitumor properties, thieno[2,3-b]pyridine derivatives have been reported to exhibit a variety of biological activities including:

  • Antibacterial : Some derivatives have shown efficacy against various bacterial strains.
  • Antiviral : Certain compounds within this class have demonstrated antiviral properties.
  • Anti-inflammatory : Research indicates potential applications in treating inflammatory conditions such as arthritis .

Case Studies and Research Findings

  • In Vivo Studies : An in ovo chick chorioallantoic membrane (CAM) model was utilized to assess the tumor growth inhibition capacity of the compound. Results indicated a notable reduction in tumor size when treated with this compound compared to control groups .
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to identify specific structural modifications that enhance biological activity while minimizing toxicity. This approach is crucial for developing more effective therapeutic agents based on thieno[2,3-b]pyridine scaffolds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

a) Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 612514-60-0)
  • Key Difference : Ethyl ester (vs. methyl ester) at position 2.
  • Molecular weight: 312.4 g/mol .
b) Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 313365-10-5)
  • Key Difference : 2-Methoxyphenyl (vs. 3,4-dimethoxyphenyl) at position 4 and phenyl (vs. p-tolyl) at position 5.
c) Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate
  • Key Difference : Bromobenzofuran substituent at position 6.
  • Impact : Bromine introduces electronegativity, enhancing halogen bonding interactions. This compound showed utility in synthesizing pyrimidine-fused derivatives .

Functional Group Modifications

a) Carboxamide Analogs
  • Example: 3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide (CAS 443740-34-9).
  • Key Difference : Carboxamide (vs. carboxylate) at position 2.
  • Impact: Carboxamides often exhibit higher metabolic stability but lower solubility.
b) Trifluoromethyl-Substituted Derivatives
  • Example: Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 299165-10-9).
  • Key Difference : Trifluoromethyl (CF₃) at position 4 (vs. 3,4-dimethoxyphenyl).
  • Impact : CF₃ is strongly electron-withdrawing, altering electronic properties and enhancing resistance to oxidative metabolism .

Research Findings and Implications

  • Synthetic Flexibility: The thieno[2,3-b]pyridine core allows modular substitution, enabling tuning of electronic and steric properties .
  • Methoxy Groups : 3,4-Dimethoxyphenyl in the target compound may enhance binding to aromatic receptors (e.g., kinase inhibitors) via π-π stacking .
  • Carboxylate vs. Carboxamide : Methyl carboxylates offer better aqueous solubility, making them preferable for oral administration .

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